(6R)-Hydroxy (R,S)-Palonosetron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

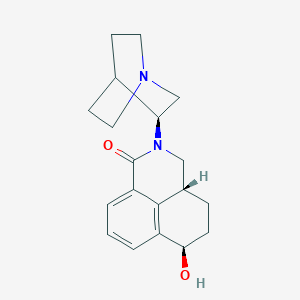

The compound (6R)-Hydroxy (R,S)-Palonosetron is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic octane ring and a tetrahydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-Hydroxy (R,S)-Palonosetron typically involves multiple steps, including the formation of the bicyclic octane ring and the tetrahydroisoquinoline moiety. Common synthetic routes may involve the use of palladium-catalyzed reactions, such as alkenylation, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be critical to achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

The compound (6R)-Hydroxy (R,S)-Palonosetron can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The bicyclic octane ring and the tetrahydroisoquinoline moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

In biology, the compound’s potential interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding. Its bicyclic structure may allow it to interact with specific biological targets, providing insights into its biological activity.

Medicine

In medicine, the compound’s unique structure and potential biological activity make it a candidate for drug development. It could be explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.

Industry

In industry, the compound could be used in the development of new materials and chemical processes. Its unique structure and reactivity make it a valuable component in the design of new catalysts and functional materials.

Mecanismo De Acción

The mechanism by which (6R)-Hydroxy (R,S)-Palonosetron exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other bicyclic and tetrahydroisoquinoline derivatives, such as:

- (6R)-Hydroxy (R,S)-Palonosetron

- 4,4’-Difluorobenzophenone

- NH4S and NH4S2

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the bicyclic octane ring and the tetrahydroisoquinoline moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

(6R)-Hydroxy (R,S)-Palonosetron is a significant metabolite of palonosetron, a second-generation 5-HT3 receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, detailing its pharmacokinetics, mechanism of action, efficacy in clinical settings, and comparative studies with other antiemetics.

Pharmacokinetics

Palonosetron exhibits a complex pharmacokinetic profile characterized by extensive distribution and metabolism. Following administration, approximately 50% of palonosetron is metabolized into two primary metabolites: N-oxide-palonosetron and (6R)-hydroxy-palonosetron. Both metabolites exhibit less than 1% of the 5-HT3 receptor antagonist activity compared to the parent compound .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | 8.3 ± 2.5 L/kg |

| Plasma Protein Binding | ~62% |

| Mean Terminal Half-Life | ~40 hours |

| Total Body Clearance | 0.160 ± 0.035 L/h/kg |

| Renal Clearance | 0.067 ± 0.018 L/h/kg |

The elimination of palonosetron is primarily via renal excretion, with about 80% of the administered dose recovered in urine within 144 hours .

Palonosetron acts as a selective antagonist at the 5-HT3 receptors, which are crucial for the mediation of nausea and vomiting signals in the central nervous system. Unlike first-generation 5-HT3 antagonists such as ondansetron and granisetron, palonosetron binds with higher affinity and exhibits allosteric binding properties that enhance its efficacy in preventing both acute and delayed emesis .

Efficacy in Clinical Settings

Clinical trials have consistently demonstrated the superior efficacy of palonosetron in managing CINV compared to older agents. A pooled analysis showed that palonosetron significantly improved complete response rates in patients undergoing highly emetogenic chemotherapy (HEC) compared to ondansetron and dolasetron .

Case Studies and Clinical Trials

- Phase III Trials : In one pivotal trial, palonosetron administered at a dose of 0.25 mg IV showed complete response rates of 73.5% in acute CINV versus 60.6% for ondansetron .

- Combination Therapy : The addition of dexamethasone to palonosetron therapy resulted in enhanced control rates for acute CINV, showcasing a synergistic effect .

- Delayed Emesis Control : Palonosetron has been shown to maintain efficacy over prolonged periods, with significant reductions in delayed vomiting rates compared to traditional agents .

Comparative Analysis with Other Antiemetics

Palonosetron's unique pharmacological profile allows it to outperform traditional 5-HT3 antagonists in several key areas:

| Agent | Acute Response Rate | Delayed Response Rate | Half-Life |

|---|---|---|---|

| Palonosetron | 73.5% | 59.4% | ~40 hours |

| Ondansetron | 60.6% | Lower than palonosetron | ~3-6 hours |

| Granisetron | Similar to ondansetron | Lower than palonosetron | ~9 hours |

Propiedades

IUPAC Name |

(3aR,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-IAOVAPTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C3[C@@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.